molecular formula C15H17BrO3 B4979941 6-(3-bromophenyl)-3,3,5,5-tetramethyloxane-2,4-dione

6-(3-bromophenyl)-3,3,5,5-tetramethyloxane-2,4-dione

Cat. No.: B4979941
M. Wt: 325.20 g/mol
InChI Key: MUUYYPIDNILNIB-UHFFFAOYSA-N
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Description

6-(3-bromophenyl)-3,3,5,5-tetramethyloxane-2,4-dione is an organic compound that belongs to the class of oxane derivatives. This compound features a bromophenyl group attached to an oxane ring, which is further substituted with four methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-bromophenyl)-3,3,5,5-tetramethyloxane-2,4-dione typically involves the reaction of 3-bromobenzaldehyde with a suitable oxane precursor under controlled conditions. One common method involves the use of a Grignard reagent, where 3-bromobenzaldehyde is reacted with a Grignard reagent derived from 3,3,5,5-tetramethyloxane-2,4-dione. The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound .

Mechanism of Action

The mechanism of action of 6-(3-bromophenyl)-3,3,5,5-tetramethyloxane-2,4-dione involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The oxane ring provides structural stability and influences the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-bromophenyl)-3,3,5,5-tetramethyloxane-2,4-dione is unique due to its specific oxane ring structure and the presence of four methyl groups, which influence its reactivity and biological activity. This makes it distinct from other bromophenyl derivatives .

Properties

IUPAC Name

6-(3-bromophenyl)-3,3,5,5-tetramethyloxane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrO3/c1-14(2)11(9-6-5-7-10(16)8-9)19-13(18)15(3,4)12(14)17/h5-8,11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUYYPIDNILNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(=O)C(C1=O)(C)C)C2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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